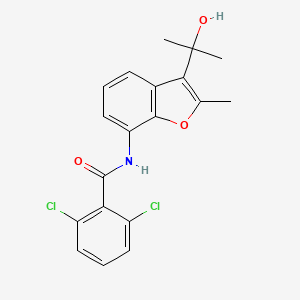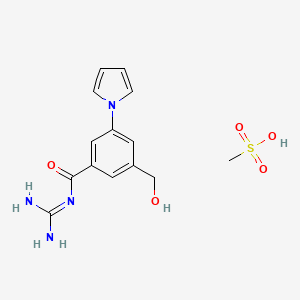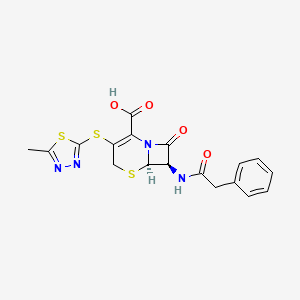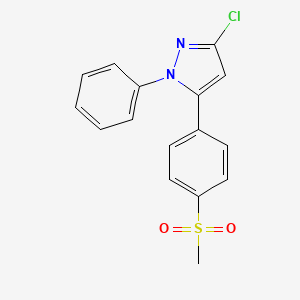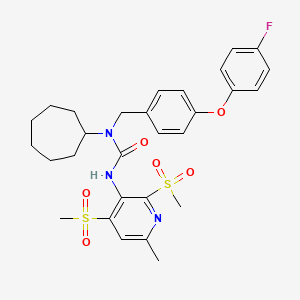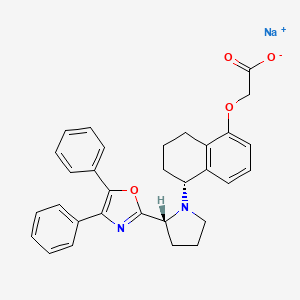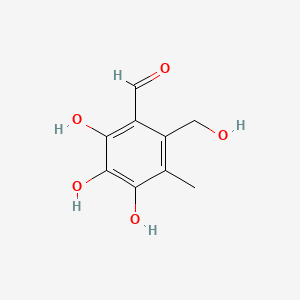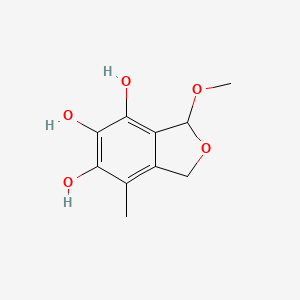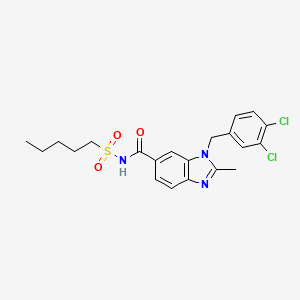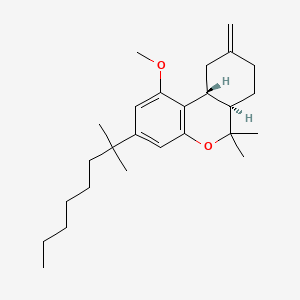
L-759,656
Overview
Description
L-759,656 is a synthetic organic compound known for its role as a highly selective agonist for the cannabinoid receptor type 2 (CB2). It is an analgesic drug that produces effects similar to other cannabinoid agonists, such as analgesia, but with minimal sedative or psychoactive effects due to its weak activity at the cannabinoid receptor type 1 (CB1). This compound has a relatively strong anti-inflammatory effect due to its strong activity at the cannabinoid receptor type 2 .
Preparation Methods
The synthesis of L-759,656 involves several steps, starting with the preparation of the core benzochromene structure. The synthetic route typically includes:
Step 1: Formation of the benzochromene core through a series of cyclization reactions.
Step 2: Introduction of the methoxy group at the 1-position.
Step 3: Addition of the dimethylheptyl side chain at the 3-position.
Step 4: Introduction of the methylene group at the 9-position.
Step 5: Final purification to achieve a high purity product (≥98% as determined by HPLC).
Industrial production methods for this compound are not widely documented, but the laboratory synthesis involves careful control of reaction conditions to ensure the desired stereochemistry and high yield .
Chemical Reactions Analysis
L-759,656 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the methylene group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L-759,656 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving cannabinoid receptor ligands.
Biology: Investigated for its effects on immune cells due to its selective activity at the cannabinoid receptor type 2.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation without the psychoactive effects associated with cannabinoid receptor type 1 agonists.
Mechanism of Action
L-759,656 exerts its effects primarily through its action on the cannabinoid receptor type 2. It binds to this receptor with high affinity, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various signaling pathways involved in inflammation and pain perception. The compound’s weak activity at the cannabinoid receptor type 1 minimizes its psychoactive effects .
Comparison with Similar Compounds
L-759,656 is compared with other similar compounds, such as:
Delta-11-Tetrahydrocannabinol: A cannabinoid with psychoactive effects due to its strong activity at the cannabinoid receptor type 1.
L-759,633: Another selective agonist for the cannabinoid receptor type 2, but with different pharmacokinetic properties.
HU-308: A newer and more selective agonist for the cannabinoid receptor type 2, with higher selectivity compared to this compound.
The uniqueness of this compound lies in its balance of high selectivity for the cannabinoid receptor type 2 and minimal activity at the cannabinoid receptor type 1, making it a valuable tool in research focused on non-psychoactive cannabinoid effects .
Properties
IUPAC Name |
(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h16-17,20-21H,2,8-15H2,1,3-7H3/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIKHXAZBTGLF-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=C)CC[C@H]3C(O2)(C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336684 | |
| Record name | L 759656 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174627-56-6 | |
| Record name | L 759656 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B1674004.png)
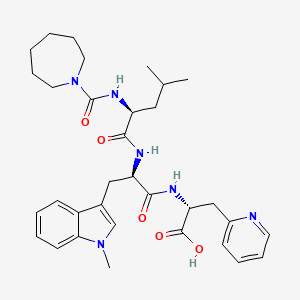
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)
